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Compound of Interest

Compound Name:
1-Benzyloxy-4-chloromethyl-2-

fluoro-benzene

CAS No.: 536974-95-5

Cat. No.: B3143818 Get Quote

A Critical Intermediate for Fluorinated Benzylations in
Drug Discovery[1][2]
Chemical Identity & Structural Analysis[1][2]
-Chloro-4-benzyloxy-3-fluorotoluene is a reactive electrophile primarily utilized to introduce the
3-fluoro-4-(benzyloxy)benzyl moiety into target molecules.[1][2] In medicinal chemistry, this
specific substitution pattern is valuable for modulating the physicochemical properties (pKa,
lipophilicity) of phenolic payloads and serving as a protected precursor to the 3-fluoro-4-
hydroxybenzyl group, a pharmacophore found in various kinase inhibitors and receptor
modulators.[1][2]

Nomenclature & Synonyms
To ensure precise procurement and database searching, researchers should utilize the

following standard identifiers:
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Nomenclature Type Synonym / Identifier

IUPAC Name 4-(Benzyloxy)-3-fluorobenzyl chloride

Systematic Name 1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene

Alternative Name 2-Fluoro-4-(chloromethyl)phenyl benzyl ether

Precursor CAS (Alcohol)
536974-94-4 (4-Benzyloxy-3-fluorobenzyl

alcohol)

Precursor CAS (Methyl)
885267-21-0 (1-Benzyloxy-2-fluoro-4-

methylbenzene)

Molecular Formula

C

H

ClFO

Molecular Weight 250.70 g/mol

Structural Logic & Reactivity
The molecule features three distinct functional components that dictate its utility:

Benzyl Chloride (

-Chloro) Group: A highly reactive electrophile susceptible to S

2 attack by nucleophiles (amines, thiols, phenoxides).[1][2]

3-Fluoro Substituent: An electron-withdrawing group (EWG) that:

Increases the metabolic stability of the ring against oxidation.[1][2]

Modulates the acidity of the resulting phenol after deprotection.[1][2]

Inductively deactivates the benzyl chloride slightly compared to the non-fluorinated analog,

requiring optimized reaction conditions.[1][2]
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4-Benzyloxy Group: A robust protecting group for the phenol, stable to basic conditions and

removable via catalytic hydrogenation (H

/Pd-C) or strong acid hydrolysis.[1][2]

Synthesis & Preparation Protocols
Due to the inherent instability (hydrolysis sensitivity) of benzyl chlorides, this compound is

frequently prepared in situ or fresh from its stable alcohol precursor.[1][2]

Method A: Chlorination of 4-(Benzyloxy)-3-fluorobenzyl
Alcohol
This is the preferred laboratory-scale method due to the commercial availability of the alcohol

(CAS: 536974-94-4).[1][2]

Reagents: Thionyl chloride (SOCl

), Dichloromethane (DCM), Catalytic DMF.[1][2]

Protocol:

Dissolution: Dissolve 1.0 eq of 4-(benzyloxy)-3-fluorobenzyl alcohol in anhydrous DCM (0.2

M concentration) under N

atmosphere.

Activation: Cool the solution to 0°C. Add a catalytic amount of DMF (1-2 drops).

Chlorination: Dropwise add 1.2 eq of SOCl

. The reaction will evolve HCl gas and SO

.[1][2]

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC

(conversion of polar alcohol to non-polar chloride).[1][2]

Workup: Concentrate the mixture under reduced pressure to remove excess SOCl

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chemicalbook.com/ShowSupplierProductsDetail_14313_3400.aspx
https://patents.google.com/patent/WO2021163344A1/en
https://www.chemicalbook.com/ShowSupplierProductsDetail_14313_3400.aspx
https://patents.google.com/patent/WO2021163344A1/en
https://www.chemicalbook.com/ShowSupplierProductsDetail_14313_3400.aspx
https://patents.google.com/patent/WO2021163344A1/en
https://www.chemicalbook.com/ShowSupplierProductsDetail_14313_3400.aspx
https://patents.google.com/patent/WO2021163344A1/en
https://www.chemicalbook.com/ShowSupplierProductsDetail_14313_3400.aspx
https://patents.google.com/patent/WO2021163344A1/en
https://www.chemicalbook.com/ShowSupplierProductsDetail_14313_3400.aspx
https://patents.google.com/patent/WO2021163344A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3143818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and solvent. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.
[1][2]

Yield: Quantitative conversion is typical.[1][2] The resulting crude oil is sufficiently pure for

immediate coupling.[1][2]

Method B: Radical Chlorination of 1-(Benzyloxy)-2-
fluoro-4-methylbenzene
Used for larger-scale preparation where the methyl precursor (CAS: 885267-21-0) is more

cost-effective.[1][2]

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN, CCl

or Trifluorotoluene.[1][2]

Protocol:

Setup: Suspend 1.0 eq of 1-(benzyloxy)-2-fluoro-4-methylbenzene and 1.05 eq of NCS in

CCl

.

Initiation: Add 5 mol% radical initiator (AIBN/BPO) and heat to reflux.[1][2]

Completion: Monitor carefully to avoid over-chlorination (gem-dichloro formation).

Workup: Filter off succinimide byproduct. Concentrate filtrate.[1][2]

Applications in Drug Development[1][2]
The 4-(benzyloxy)-3-fluorobenzyl motif serves as a strategic "masked" phenol.[1][2] The

fluorine atom at the ortho position to the oxygen is a classic bioisostere used to block metabolic

hotspots and improve ligand binding kinetics.[1][2]

Key Application Workflow
Coupling: The benzyl chloride reacts with a nucleophilic core (e.g., a piperazine, amine, or

heterocycle) to attach the side chain.[1][2]
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Deprotection: The benzyl group is removed to reveal the 3-fluoro-4-hydroxyphenyl moiety.[1]

[2]

Bioactivity: The resulting fluorophenol interacts with target proteins (e.g., Kinases, GPCRs)

via hydrogen bonding, with the fluorine atom influencing the pKa of the hydroxyl group

(making it more acidic than a standard phenol).[1][2]

Visualized Pathway (Graphviz)[1][2]
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Figure 1: Synthetic workflow for introducing the 3-fluoro-4-hydroxybenzyl pharmacophore using

the

-chloro intermediate.[1][2][3]

Handling & Safety Specifications
As a benzyl chloride derivative, this compound poses specific safety risks that must be

managed in a research environment.

Hazard Class Description Mitigation Strategy

Lachrymator
Potent eye and respiratory

irritant.[1][2]

Handle only in a functioning

fume hood. Wear goggles and

face shield.[1][2]

Corrosive

Hydrolyzes to release HCl

upon contact with

moisture/tissue.[1][2]

Wear chemical-resistant

gloves (Nitrile/Neoprene).[1][2]

Unstable

Prone to hydrolysis and

polymerization if stored

improperly.[1][2]

Store at -20°C under inert gas

(Argon/Nitrogen). Use

immediately after preparation.
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Stability Note
The presence of the electron-donating alkoxy group (benzyloxy) at the para position can make

the benzyl chloride more prone to solvolysis compared to unsubstituted benzyl chloride.[1][2] It

should be stored strictly anhydrous.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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